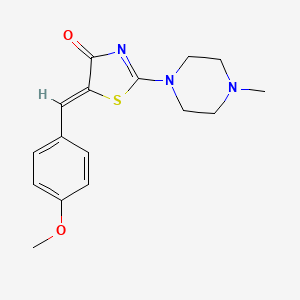

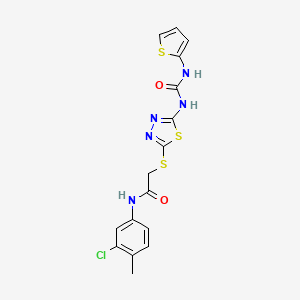

(Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, is a derivative of thiazolidinone, a class of compounds known for their diverse pharmacological activities. The structure of this compound includes a thiazolidinone core, which is a five-membered ring containing nitrogen and sulfur atoms, and is substituted with a 4-methoxybenzylidene group and a 4-methylpiperazin-1-yl group. This compound is structurally related to other thiazolidinone derivatives that have been studied for their supramolecular structures and potential as therapeutic agents .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the formation of the core ring system followed by the introduction of various substituents that can influence the compound's biological activity and physical properties. Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving mercaptoacetic acid and substituted amines or aldehydes . The synthesis routes are often designed to optimize yields and selectivity for the desired isomer, as seen in the preparation of related compounds used in cephem antibiotics .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations depending on the substituents attached to it. In the case of (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, a related compound, the thiazolidinone ring is linked to a benzylidene group with a wide C-C-C angle of approximately 130 degrees, indicating a significant degree of planarity in the linkage between the two rings . The molecular geometry and the presence of substituents can greatly affect the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity and supramolecular assembly.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiazolidinone ring and its substituents. The presence of the methoxy group can influence the electron density on the ring, potentially affecting its reactivity. The hydrogen bonding capabilities, as seen in related compounds, suggest that (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one can form N-H...O and C-H...S hydrogen bonds, which could be relevant in its interactions with biological targets or in crystal formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can impact the compound's solubility, melting point, and stability. The supramolecular structures formed by these compounds, as evidenced by the formation of hydrogen-bonded dimers, chains of rings, and sheets in related compounds, suggest that they may exhibit polymorphism and have distinct solid-state properties . The specific physical and chemical properties of (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would need to be determined experimentally to provide a comprehensive analysis.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- Synthesis and Characterization for Photodynamic Therapy : A study by Pişkin et al. (2020) discusses the synthesis of new zinc phthalocyanines substituted with Schiff base groups, showing properties useful for photodynamic therapy (PDT) due to their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics highlight the potential of such compounds in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Activity : Research by Al-Mutabagani et al. (2021) on thiazole derivatives demonstrates their effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as significant anticancer activity on various carcinoma cell lines. This indicates the broad potential of thiazole compounds in developing treatments for infectious diseases and cancer (Al-Mutabagani et al., 2021).

Enzyme Inhibition for Therapeutic Applications

- Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which showed potent anti-lipase and anti-α-glucosidase activities. These findings suggest the potential of such compounds in treating diseases related to enzyme dysfunction, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Synthesis of Novel Derivatives for Drug Development

- Preparation of Novel Derivatives : Saito et al. (1997) focused on the preparation of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, showcasing the synthetic versatility of similar compounds for drug development purposes. These derivatives serve as models for more complex molecules like saframycins, which are known for their anticancer properties (Saito et al., 1997).

Structural Analysis and Molecular Interactions

- Molecular Structure and Interaction Studies : Delgado et al. (2005) conducted a study on the supramolecular structures of thioxothiazolidin-4-ones, including detailed analysis of hydrogen-bonded dimers, chains of rings, and sheets. This research highlights the importance of understanding molecular interactions for designing better pharmaceutical compounds with enhanced efficacy and stability (Delgado et al., 2005).

Propiedades

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-18-7-9-19(10-8-18)16-17-15(20)14(22-16)11-12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENGPISDPPDMP-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)